molecular formula C16H12N2O2 B2767056 6-Amino-2-phenylquinoline-4-carboxylic acid CAS No. 109540-22-9

6-Amino-2-phenylquinoline-4-carboxylic acid

Cat. No. B2767056
CAS RN: 109540-22-9
M. Wt: 264.284
InChI Key: VDFULYRJEYWIGI-UHFFFAOYSA-N
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Description

“6-Amino-2-phenylquinoline-4-carboxylic acid” is a derivative of the amino acid lysine . It has been used in the development of anticancer drugs, specifically as a Histone Deacetylase (HDAC) inhibitor . The 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of HDAC inhibitors .


Synthesis Analysis

In the discovery of potent HDAC inhibitors for the treatment of cancer, the 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of HDAC inhibitors . A total of 30 compounds were synthesized for the SAR analysis, and various types of ZBGs (hydroxamic acid and hydrazide) were evaluated in the activity test .


Molecular Structure Analysis

The structure of “6-Amino-2-phenylquinoline-4-carboxylic acid” with multiple aromatic rings was designed to form strong hydrophobic interactions with residues in the opening of HDAC active site .


Chemical Reactions Analysis

The 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap region for potent new HDAC inhibitors . The structure with multiple aromatic rings was designed to form strong hydrophobic interactions with residues in the opening of HDAC active site .

Scientific Research Applications

Novel Synthesis Techniques

6-Amino-2-phenylquinoline-4-carboxylic acid has been involved in innovative synthesis approaches. A study by Raveglia et al. (1997) developed a novel procedure to obtain 3-chloro and 3-bromo-2-phenylquinoline-4-carboxylic acids, demonstrating its utility in creating halogenated compounds (Raveglia et al., 1997).

Pharmacological Research

This compound plays a role in the study of pharmacological agents. A 2006 study by Cappelli et al. replaced the 4-phenylquinoline fragment in AT(1) receptor antagonists with other scaffolds to explore structure-activity relationships, highlighting the compound's relevance in receptor-binding studies (Cappelli et al., 2006).

Synthetic Studies in Marine Drugs

Li et al. (2013) conducted synthetic studies on marine drugs involving 4H-chromene-2-carboxylic acid ester derivatives, where 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a related compound, was synthesized. This research underlines the potential of quinoline derivatives in the development of marine drug analogues (Li et al., 2013).

Catalysis and Reaction Mechanisms

In the context of catalysis and reaction mechanisms, studies like the one by Adalsteinsson and Bruice (1998) examined the mechanisms of ester aminolysis involving similar compounds, contributing to our understanding of reaction kinetics and catalysis in organic chemistry (Adalsteinsson and Bruice, 1998).

Development of Anticancer Agents

The compound has been studied for its potential in anticancer therapy. For instance, Javadi and Azizian (2016) synthesized new derivatives for evaluation as anticancer agents, reflecting the ongoing research into the therapeutic applications of quinoline compounds (Javadi & Azizian, 2016).

properties

IUPAC Name

6-amino-2-phenylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c17-11-6-7-14-12(8-11)13(16(19)20)9-15(18-14)10-4-2-1-3-5-10/h1-9H,17H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFULYRJEYWIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-phenylquinoline-4-carboxylic acid

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